molecular formula C28H41N3O2 B079901 Teleocidin B4 CAS No. 11032-05-6

Teleocidin B4

Cat. No. B079901
CAS RN: 11032-05-6
M. Wt: 451.6 g/mol
InChI Key: PEYTUVXFLCCGCC-YGHSORLUSA-N
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Description

Teleocidin B4 is a member of the teleocidin B family, which are terpene indole compounds isolated from Streptomyces bacteria . These compounds are known for their strong activation of protein kinase C (PKC) and their unique structures have attracted many researchers in the fields of natural product chemistry and pharmacology .


Synthesis Analysis

The synthesis of Teleocidin B4 involves several key steps. Starting with a tert-butyl derivative, four CC bond-forming steps are used to create the core of Teleocidin B4 . This core is a complex fragment of the natural product, containing two quaternary stereocenters and a pentasubstituted benzene ring . The tert-butyl group reacts with vinyl boronic acid, followed by an intramolecular Friedel-Crafts reaction to successfully cyclize the cyclohexane ring onto the benzene nucleus .


Molecular Structure Analysis

Teleocidin B4 is a unique indole alkaloid, with an indole-fused nine-membered ring (indolactam) and a monoterpenoid moiety fused with C6 and C7 of the indole . The molecular formula of Teleocidin B4 is C28H41N3O2 .


Chemical Reactions Analysis

The biosynthesis of Teleocidin B4 involves interesting enzymatic reactions that are challenging in organic synthesis, including oxidative intramolecular C–N bond-forming reactions, regio- and stereo-selective reverse prenylation reactions, and methylation-triggered terpene cyclization .


Physical And Chemical Properties Analysis

Teleocidin B4 is a white-crystal like powder, with a decomposition point greater than 61°C . It is easily soluble in methanol, ethanol, ether, acetone, ethyl-acetate, benzene, chloroform, carbon tetrachloride; slightly soluble in petroleum-ether, petroleum-benzine, ligroin. It is almost insoluble in water, 5% HCl and 5% NaOH solution .

Scientific Research Applications

  • Synthesis and Chemical Structure :

    • The core structure of Teleocidin B4, containing two quaternary stereocenters and a penta-substituted benzene ring, was synthesized through a series of C-C bond-forming steps, highlighting the chemical complexity and challenges in synthesizing such natural products (Dangel et al., 2002).
  • Biosynthesis and Bioactivity :

    • Genes encoding enzymes for Teleocidin B biosynthesis were identified, revealing insights into its unique structure and bioactivity. This includes the discovery of enzymes like nonribosomal peptide synthetase, P-450 monooxygenase, prenyltransferase, and methyltransferase, contributing to our understanding of its complex biosynthesis (Awakawa et al., 2014).
  • Cancer Research and Tumor Promotion :

    • Teleocidin B was found to be a potent promoter of mouse skin carcinogenesis in a two-stage carcinogenesis experiment, comparing its effects to other known tumor promoters. This research contributes to understanding the mechanisms of carcinogenesis and potential therapeutic targets (Fujiki et al., 1982).
    • Studies have shown that Teleocidin B and its isomers possess similar, potent tumor-promoting activities, which are crucial for understanding the structure-activity relationship in carcinogenesis research (Fujiki et al., 1988).
  • Immunological Effects :

    • Research on human lymphocytes revealed that Teleocidin can cause rapid aggregation, particularly in T-enriched lymphocytes, and exhibits a mitogenic effect on both T- and B-enriched lymphocytes. These findings are significant for understanding the immunomodulatory effects of Teleocidin (Kaneko et al., 1981).
  • Molecular Biology and Cell Biology :

    • Teleocidin B inhibits binding of epidermal growth factor to cellular receptors, which could shed light on molecular pathways involved in cell signaling and growth regulation. This is crucial for developing targeted therapies in cancer treatment (Imai et al., 1980).
  • Effects on Platelet Aggregation :

    • Studies comparing the effects of Teleocidin and tumor-promoting phorbol diesters on human platelets revealed that both classes of compounds activate platelet aggregation and granule secretion. This information is vital for understanding the mechanisms of blood coagulation and its disorders (Cech et al., 1986).

Future Directions

Future studies on Teleocidin B4 may focus on functional and structural analyses, as well as enzyme engineering, of teleocidin biosynthetic enzymes . This new knowledge will benefit future engineering studies to create unnatural PKC activators .

properties

IUPAC Name

(6S,9S,14R,17R)-17-ethenyl-6-(hydroxymethyl)-10,14,17-trimethyl-9,14-di(propan-2-yl)-2,7,10-triazatetracyclo[9.7.1.04,19.013,18]nonadeca-1(18),3,11(19),12-tetraen-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H41N3O2/c1-9-27(6)10-11-28(7,17(4)5)20-13-21-22-18(14-29-24(22)23(20)27)12-19(15-32)30-26(33)25(16(2)3)31(21)8/h9,13-14,16-17,19,25,29,32H,1,10-12,15H2,2-8H3,(H,30,33)/t19-,25-,27-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYTUVXFLCCGCC-YGHSORLUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NC(CC2=CNC3=C4C(=CC(=C23)N1C)C(CCC4(C)C=C)(C)C(C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1C(=O)N[C@@H](CC2=CNC3=C4C(=CC(=C23)N1C)[C@@](CC[C@]4(C)C=C)(C)C(C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H41N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40911580
Record name 13-Ethenyl-4-(hydroxymethyl)-8,10,13-trimethyl-7,10-di(propan-2-yl)-3,4,7,8,10,11,12,13-octahydro-1H-benzo[g][1,4]diazonino[7,6,5-cd]indol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40911580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Teleocidin B4

CAS RN

11032-05-6, 78474-55-2
Record name Teleocidin B4
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011032056
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Teleocidins
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078474552
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13-Ethenyl-4-(hydroxymethyl)-8,10,13-trimethyl-7,10-di(propan-2-yl)-3,4,7,8,10,11,12,13-octahydro-1H-benzo[g][1,4]diazonino[7,6,5-cd]indol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40911580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TELEOCIDIN B4
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/633532Z10M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
111
Citations
BD Dangel, K Godula, SW Youn, B Sezen… - Journal of the …, 2002 - ACS Publications
… In summary, the core of teleocidin B4 was synthesized in four C−C bond-forming steps starting from tert-butyl derivative 1 (nine steps in total). The key sequence of the synthesis …
Number of citations: 231 pubs.acs.org
MK Kang, MH Kim, MJ Liu, CZ Jin… - Pest Management …, 2021 - Wiley Online Library
… Furthermore, the active compound was isolated and identified as teleocidin B4. Teleocidin B4 … The rate of inhibition of egg hatching for Teleocidin B4 6.25, 12.5, 25, 50, and 100 μM was …
Number of citations: 15 onlinelibrary.wiley.com
H Miyachi, A Azuma, E Hioki, S Iwasaki… - Biochemical and …, 1996 - Elsevier
… As TNF-a production inducers for HL-60 cells, we tested TPA, okadaic acid (OA) (13-15), teleocidin B4 (13), thapsigargin (13) and lipopolysaccharide (LPS). TPA and teleocidin B4 are …
Number of citations: 52 www.sciencedirect.com
JC Lee, WJ Li, CO Jeon, CL Jiang - … Microscale liquid handling” …, 2002 - researchgate.net
… isolated and was identified as teleocidin B4. Teleocidin B4 at concentrations ranging from … The rate of inhibition of egg hatching for Teleocidin B4 6.25, 12.5, 25, 50, and 100 μM was …
Number of citations: 2 www.researchgate.net
J Uhl, RC Newton, JL Gross, W Rommi… - Biochimica et Biophysica …, 1991 - Elsevier
… and teleocidin B4, was examined. Both mezerein and teleocidin B4 have been reported to be tumor promoters which can also activate PKC [17]. Mezerein and teleocidin B4 inhibited …
Number of citations: 6 www.sciencedirect.com
EC Arner, MA Pratta - Arthritis & Rheumatism: Official Journal of …, 1991 - Wiley Online Library
… Similar effects were seen with other compounds which stimulated PKC, such as teleocidin B4 and phorbol dibutyrate (PDBu), but not with a phorbol analog that is inactive in stimulating …
Number of citations: 42 onlinelibrary.wiley.com
C Gavériaux, F Loor - International Archives of Allergy and Immunology, 1989 - karger.com
… While teleocidin B4 was found to be much more active than 12-O-tetradecanoyl-phorbol-13-acetate, a related molecule showing a substitution of a single OH by OCH 3 , olivoretin A, …
Number of citations: 2 karger.com
T Kinoshita, I Takahashi, E Kobayashi… - Anticancer …, 1990 - europepmc.org
… 0.2 nM teleocidin B4 enhanced EBV-induced 3H-thymidine uptake 6 times, outgrowth in limiting dilution culture 5 times, and colony formation in semisolid agar 3 times. All these events …
Number of citations: 7 europepmc.org
F Yu, M Li, C Xu, B Sun, H Zhou, Z Wang… - Biochemical …, 2016 - portlandpress.com
… Teleocidin B4 and des-O-methyl-olivoretin C are dominant products. In the spiro intermediate, different carbon atom attacks on the C6 atom would form teleocidin B4 or des-O-methyl-…
Number of citations: 20 portlandpress.com
B DeBoef, SR Gilbertson - Chemtracts, 2003 - digitalcommons.uri.edu
… CC bond formation via CH bond activation: Synthesis of the core of teleocidin B4 …
Number of citations: 3 digitalcommons.uri.edu

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